molecular formula C7H13NO3 B11781980 Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate

Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate

Cat. No.: B11781980
M. Wt: 159.18 g/mol
InChI Key: NEFUSOJJTKMAEO-UHFFFAOYSA-N
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Description

Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate is a bicyclic heterocyclic compound featuring a pyran ring substituted with an amino group at position 5 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and synthetic chemistry. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while the ester moiety contributes to its lipophilicity and reactivity in hydrolysis or transesterification reactions .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 5-aminooxane-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6H,2-4,8H2,1H3

InChI Key

NEFUSOJJTKMAEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(COC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amino ester in the presence of a catalyst to form the desired pyran ring structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyran derivatives .

Scientific Research Applications

Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The compound is closely related to other tetrahydro-2H-pyran carboxylates but differs in substituents. Key analogs include:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate 5-NH₂, 3-COOCH₃ Amino, ester ~187.2
Methyl 5,6,7,8-Tetrahydro-7-methyl-2,5-dioxo-2H-1-benzopyran-3-carboxylate (2d) 5,7-Oxo, 7-CH₃, 3-COOCH₃ Oxo, methyl, ester ~250.3
Methyl 7,8-Dihydro-7,7-dimethyl-2,5-dioxo-2H,5H-pyrano[4,3-b]pyran-3-carboxylate (2g) 5,2-Oxo, 7,7-(CH₃)₂, 3-COOCH₃ Oxo, dimethyl, ester ~280.3
Methyl (2S,3S,4R,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate 2-COOCH₃, 3,4,5,6-OH Ester, hydroxyls ~254.2

Key Observations :

  • Electron Effects: The amino group in the target compound is electron-donating, contrasting with oxo groups in analogs like 2d and 2g, which are electron-withdrawing. This impacts reactivity; for example, the amino group may facilitate nucleophilic substitutions, while oxo groups stabilize conjugated systems .

Spectroscopic Profiles

Comparative NMR and IR data highlight structural differences:

Table 2: NMR and IR Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
This compound NH₂: ~1.8-2.5 (broad); pyran protons: 3.5-4.2 COOCH₃: ~170; pyran carbons: 60-80 N-H stretch: ~3350; C=O: ~1720
Compound 2d CH₃ (7-position): ~1.2; oxo protons: absent Oxo carbons: ~190-200 C=O (ester and oxo): ~1700-1750
Methyl shikimate Olefinic protons: ~5.8; ester CH₃: ~3.7 Ester C=O: ~167; aromatic: ~125-140 OH stretches: ~3200-3500


Key Observations :

  • The amino group in the target compound introduces broad N-H stretches in IR (~3350 cm⁻¹) absent in oxo analogs.
  • The tetrahydroxy analog shows strong OH stretches (~3200-3500 cm⁻¹) and downfield-shifted carbons due to hydroxyl electronegativity.

Computational and Conformational Analysis

Spartan’18 calculations on analogs (e.g., 2cA) reveal that substituents dictate conformational stability. The amino group in the target compound may introduce steric hindrance or intramolecular hydrogen bonds, altering its lowest-energy conformation compared to oxo analogs .

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